molecular formula C11H5BrF4N2O B6200494 5-bromo-2-[4-fluoro-3-(trifluoromethyl)phenoxy]pyrimidine CAS No. 1983733-45-4

5-bromo-2-[4-fluoro-3-(trifluoromethyl)phenoxy]pyrimidine

Cat. No.: B6200494
CAS No.: 1983733-45-4
M. Wt: 337.1
InChI Key:
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Description

5-bromo-2-[4-fluoro-3-(trifluoromethyl)phenoxy]pyrimidine is a complex organic compound that features a bromine atom, a fluorine atom, and a trifluoromethyl group attached to a phenoxy-pyrimidine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-[4-fluoro-3-(trifluoromethyl)phenoxy]pyrimidine typically involves a multi-step process. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction involves the coupling of 5-bromo-2-fluoropyrimidine with 4-fluoro-3-(trifluoromethyl)phenylboronic acid in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-bromo-2-[4-fluoro-3-(trifluoromethyl)phenoxy]pyrimidine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate reactions.

    Solvents: Organic solvents like toluene or dimethylformamide (DMF) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

5-bromo-2-[4-fluoro-3-(trifluoromethyl)phenoxy]pyrimidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-bromo-2-[4-fluoro-3-(trifluoromethyl)phenoxy]pyrimidine involves its interaction with specific molecular targets. The presence of the trifluoromethyl group can enhance its binding affinity to certain enzymes or receptors, influencing biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-bromo-2-[4-fluoro-3-(trifluoromethyl)phenoxy]pyrimidine is unique due to its specific combination of functional groups and the phenoxy-pyrimidine core

Properties

CAS No.

1983733-45-4

Molecular Formula

C11H5BrF4N2O

Molecular Weight

337.1

Purity

0

Origin of Product

United States

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